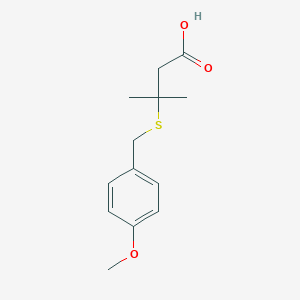

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLXZFZXHZCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427164 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268219-99-4 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid , a compound for which specific literature is not widely available. The absence of extensive documentation necessitates a first-principles approach, leveraging our understanding of analogous structures and fundamental chemical principles. This document serves as a theoretical and practical framework for researchers embarking on the synthesis, characterization, and potential application of this molecule. Our discussion will be grounded in data from structurally related compounds, providing a robust starting point for laboratory investigation.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a new chemical entity is a thorough understanding of its structure and inherent physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural Elucidation

The proposed structure of this compound combines a butyric acid backbone with a gem-dimethyl group at the 3-position and a 4-methoxybenzyl thioether linkage at the same carbon. This unique combination of a carboxylic acid, a thioether, and an aromatic methoxy group suggests a molecule with multifaceted chemical reactivity and potential for diverse intermolecular interactions.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis for Prediction and Rationale |

| Molecular Formula | C₁₃H₁₈O₃S | Based on the constituent atoms in the proposed structure. |

| Molecular Weight | ~254.35 g/mol | Calculated from the molecular formula. For comparison, 3-(4-methoxyphenyl)-3-methylbutanoic acid has a molecular weight of 208.25 g/mol .[1] |

| Appearance | Likely a white to off-white solid or a viscous oil | Carboxylic acids with similar molecular weights are often crystalline solids at room temperature.[2] The thioether linkage may lower the melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid group imparts some water solubility, but the bulky hydrophobic benzyl and methyl groups will limit it. Good solubility in organic solvents is expected. |

| pKa | Estimated to be around 4-5 | Typical for carboxylic acids. The electronic effect of the thioether linkage is not expected to cause a major deviation from this range. |

| LogP | Estimated to be in the range of 2.5 - 3.5 | The presence of both polar (carboxylic acid, methoxy) and nonpolar (benzyl, methyl) groups suggests moderate lipophilicity. |

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. The proposed synthetic pathway is designed for efficiency and control over the final product.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed by forming the thioether bond as a key step. This involves the reaction of a suitable thiol with an appropriate electrophile.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Mercapto-3-methyl-butyric acid

This intermediate can be synthesized from 3,3-dimethylacrylic acid. The addition of hydrogen sulfide across the double bond, potentially catalyzed by a base or through a radical mechanism, would yield the desired mercapto-substituted butyric acid.

Step 2: Thioether Formation

The crucial carbon-sulfur bond can be formed via a nucleophilic substitution reaction. The thiol group of 3-mercapto-3-methyl-butyric acid will act as the nucleophile, attacking an electrophilic 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-mercapto-3-methyl-butyric acid (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) to deprotonate the thiol and generate the more nucleophilic thiolate.

-

Addition of Electrophile: To the resulting solution, add 4-methoxybenzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[3]

-

Workup and Purification: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale

The choice of a strong base in the thioether formation step is critical to ensure complete deprotonation of the thiol, thereby maximizing the concentration of the reactive thiolate anion. The SN2 reaction mechanism is favored by using a primary benzylic halide as the electrophile, which minimizes the likelihood of competing elimination reactions.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, a singlet for the methylene protons of the butyric acid chain, and singlets for the two methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, the benzylic carbon, the quaternary carbon bearing the sulfur and methyl groups, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-H stretching bands for the aromatic and aliphatic protons, and C-O and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or acetic acid) would be appropriate. Purity can be determined by the area percentage of the main peak.

Potential Applications in Drug Development

While the biological activity of this compound has not been reported, its structural motifs are present in various biologically active molecules.

-

Intermediate for Pharmaceutical Synthesis: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, making it a potentially valuable intermediate in the synthesis of more complex drug candidates.[4][5]

-

Enzyme Inhibition: The thioether linkage and the aromatic ring could interact with the active sites of certain enzymes. For instance, butyric acid derivatives are known to have roles in various biological processes.[2]

-

Modulation of Receptors: The overall shape and electronic properties of the molecule may allow it to bind to specific biological receptors, potentially leading to agonistic or antagonistic effects. Some butyric acid derivatives are known to act as estrogen receptor modulators.[6]

Caption: Potential applications of this compound in drug development.

Safety and Handling

Given the lack of specific toxicity data, it is prudent to handle this compound with the care afforded to new and uncharacterized chemical compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

General hazard information for related compounds suggests that they can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

Conclusion

This technical guide provides a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and potential applications of this compound. While based on extrapolations from related compounds, the information presented here offers a solid foundation for researchers to initiate their investigations into this novel molecule. The synthesis and characterization protocols are designed to be robust and adaptable, and the discussion of potential applications aims to inspire further research into its biological activity. As with any new chemical entity, careful and systematic experimental work will be key to unlocking its full potential.

References

-

National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Library of Medicine. [Link]

-

PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

- Google Patents. Preparation method for ent-3-methoxy-morphinan.

-

ChemSynthesis. methyl 4-methoxy-2-methylbutanoate. [Link]

-

PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

-

National Center for Biotechnology Information. (2009). 4-(3-Methoxyphenoxy)butyric acid. National Library of Medicine. [Link]

Sources

- 1. 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid safety and hazards.

This in-depth technical guide details the safety, handling, and hazard profile of 3-(4-Methoxybenzylsulfanyl)-3-methylbutyric acid . It is designed for researchers and drug development professionals, specifically emphasizing its role as a "masked" thiol and the critical protocols required to manage its latent stench hazards.

Handling, Safety, and Latent Stench Management

Executive Summary & Chemical Identity

3-(4-Methoxybenzylsulfanyl)-3-methylbutyric acid (CAS: 268219-99-4) is a specialized thioether intermediate. Structurally, it consists of a 3-methylbutyric acid backbone where the sulfur atom at the 3-position is protected by a p-methoxybenzyl (PMB) group.

In research and industry, this compound serves primarily as a stable, low-odor precursor to 3-mercapto-3-methylbutyric acid (MMB) . MMB is a potent volatile thiol responsible for the characteristic "cat urine" odor associated with felinine metabolism and specific varietal aromas in Sauvignon Blanc wines.[1]

Key Chemical Data:

| Property | Specification |

|---|---|

| CAS Number | 268219-99-4 |

| Formula | C₁₃H₁₈O₃S |

| Molecular Weight | 254.35 g/mol |

| Physical State | Viscous oil or low-melting solid (typically stored at 2–8°C) |

| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM); sparingly soluble in water. |

| Synonyms | 3-((4-Methoxybenzyl)thio)-3-methylbutanoic acid; PMB-protected MMB. |

Hazard Identification: The "Latent Stench" Risk

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the primary operational hazard is its potential to degrade into high-stench metabolites.

GHS Classification (Direct Contact)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Latent Hazard (Chemical Causality)

The PMB group is an acid-labile protecting group. Exposure to strong acids (e.g., Trifluoroacetic acid, HCl) or specific oxidative conditions will cleave the C-S bond, releasing free MMB .

-

Odor Threshold of MMB: Extremely low (ppb range).

-

Odor Character: Intense, pervasive sulfur/cat-urine note.

-

Risk Scenario: Accidental contact with acidic waste streams or improper disposal can evacuate a laboratory due to odor release.

Mechanism of Hazard Release

Understanding the deprotection pathway is vital for safety. The diagram below illustrates how the stable precursor degrades into the volatile stench compound.

Figure 1: Acid-catalyzed hydrolysis pathway releasing the volatile thiol MMB.

Handling & Storage Protocols

To maintain the integrity of the PMB protection and prevent odor leaks, follow these "Self-Validating" protocols.

Engineering Controls

-

Primary Barrier: Always handle within a certified chemical fume hood.

-

Vapor Trap: If using a vacuum line (e.g., rotary evaporation), ensure the pump exhaust is vented into the hood or a scrubber to catch trace thiols.

Storage Strategy

-

Temperature: Store at 2–8°C (Refrigerate). Cold storage retards spontaneous hydrolysis.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

-

Secondary Containment: Place the primary vial inside a secondary jar containing activated charcoal or a desiccant packet to absorb fugitive odors.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (double-gloved recommended). Thiols can permeate latex rapidly.

-

Lab Coat: Standard cotton/poly blend.

-

Eye Protection: Chemical splash goggles.

Emergency Response & Spill Cleanup

Standard spill kits are insufficient for sulfur compounds. You must chemically neutralize the odor source.

Decontamination Solution (The "Bleach Protocol")

Thiols are effectively neutralized by oxidation to sulfonates, which are non-volatile and odorless.

-

Recipe: 10% Sodium Hypochlorite (Bleach) solution.

-

Alternative: 3% Hydrogen Peroxide with mild base (Sodium Bicarbonate).

Spill Cleanup Workflow

-

Evacuate: If the odor is strong, clear the immediate area.

-

Isolate: Close hood sashes.

-

Neutralize: Gently pour the Bleach Protocol solution over the spill. Do not use acid.

-

Note: Bleach + Acid = Chlorine Gas (Toxic). Ensure the spill is not mixed with strong acids before adding bleach.

-

-

Wait: Allow 10–15 minutes for oxidation.

-

Absorb: Use vermiculite or spill pads to absorb the liquid.

-

Disposal: Double-bag waste in "Stench" labeled bags and dispose of via hazardous waste channels.

Experimental Context: Controlled Deprotection

If your research intent is to synthesize MMB from this precursor, use the following controlled workflow to manage the generated stench.

Figure 2: Controlled deprotection workflow with odor management checkpoints.

Protocol Notes:

-

Scavengers: When removing the PMB group with Trifluoroacetic acid (TFA), add a cation scavenger (e.g., anisole or triethylsilane) to prevent the formation of insoluble PMB-polymers.

-

Bleach Trap: Connect the rotary evaporator's exhaust to a bubbling trap containing 10% bleach to neutralize volatile thiols before they enter the lab atmosphere.

References

-

ChemicalBook. (n.d.). 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid Product Details. Retrieved from

-

Miyazaki, T., et al. (2006).[2] Cauxin, a Major Urinary Protein of the Domestic Cat, Regulates Felinine Excretion.[2][3] Chemical Senses. (Contextual grounding for MMB/Felinine metabolism).

-

PubChem. (n.d.). 3-Mercapto-3-methylbutyric acid (MMB) Compound Summary. Retrieved from

- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. (Standard reference for PMB thioether stability and deprotection conditions).

Sources

Technical Guide: Preliminary In-Vitro Profiling of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Executive Summary

This technical guide outlines the preliminary in-vitro characterization framework for 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid (CAS: 268219-99-4). Structurally characterized by an isovaleric acid backbone protected at the 3-position by a p-methoxybenzyl (PMB) thioether, this compound serves primarily as a stable precursor for 3-mercapto-3-methylbutyric acid , a critical motif in antibody-drug conjugate (ADC) linkers (e.g., calicheamicin conjugates) and a potent volatile thiol in biological systems.

This guide addresses the needs of drug development professionals tasked with validating this compound as a stable intermediate, a prodrug candidate, or a chemical probe. The focus is on verifying chemical integrity, assessing metabolic liability (specifically PMB O-demethylation), and establishing a baseline cytotoxicity profile.

Part 1: Chemical Identity & Physicochemical Rationale[1]

Before initiating biological assays, the physicochemical boundaries of the compound must be defined to ensure assay validity.

Structural Analysis

-

IUPAC Name: 3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid

-

Molecular Formula:

-

Molecular Weight: 254.35 g/mol

-

Key Functional Groups:

-

Carboxylic Acid: Ionizable (pKa ~4.8), dictating pH-dependent solubility.

-

Thioether (Sulfide): Susceptible to oxidation (sulfoxide/sulfone) but generally stable to hydrolysis.

-

PMB (p-Methoxybenzyl) Group: A protecting group for the thiol. In a biological context, the methoxy group is a metabolic "soft spot" for Cytochrome P450 enzymes (O-demethylation).

-

Solubility & Formulation Strategy

The lipophilic PMB group significantly reduces water solubility compared to the free acid.

-

Stock Preparation: Dissolve in DMSO to 10 mM. Avoid ethanol if esterification is a concern during long-term storage.

-

Assay Buffer: PBS (pH 7.4) with

DMSO. -

Critical Check: Due to the carboxylic acid, solubility will drop precipitously below pH 5.0. Ensure all cell-based assays are buffered to pH 7.4.

Part 2: Metabolic Stability & Biotransformation (Microsomal Assay)

Objective: Determine the metabolic fate of the PMB protecting group. While chemically stable, the PMB group functions as a metabolic liability in vivo. The para-methoxy group is a prime target for CYP450-mediated O-demethylation, potentially leading to cleavage and release of the free thiol (3-mercapto-3-methylbutyric acid).

Experimental Protocol: Liver Microsome Stability

Reagents:

-

Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound: 1 µM final concentration.

-

Internal Standard: Tolbutamide (low turnover control) or Verapamil (high turnover).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

-

Intrinsic Clearance (

): Calculate based on the depletion slope ( -

Metabolite Identification (MetID): Monitor for:

-

M+16 (Sulfoxide): Oxidation of the sulfur.

-

M-14 (O-demethylation): Loss of methyl from methoxy group (Major putative metabolite).

-

Cleavage Product: 3-mercapto-3-methylbutyric acid (Mass ~134 Da).

-

Visualization of Metabolic Pathways

Figure 1: Predicted metabolic pathways.[1] The critical pathway for prodrug activation or instability is the O-demethylation leading to thioether cleavage.

Part 3: Chemical Stability & Deprotection Validation

Objective: If used as a synthetic intermediate (e.g., for ADC linkers), verify the conditions required to remove the PMB group and ensure it does not degrade spontaneously in physiological buffers.

pH-Dependent Stability Assay

Protocol:

-

Prepare 10 µM solutions in buffers: pH 1.2 (SGF), pH 7.4 (PBS), pH 9.0 (Borate).

-

Incubate at 37°C for 24 hours.

-

Analysis: HPLC-UV (254 nm) or LC-MS.

-

Success Criteria: >95% recovery at pH 7.4 indicates physiological stability. <50% recovery at pH 1.2 suggests acid lability (expected for PMB thioethers).

Thiol Release Verification (Ellman’s Assay)

To confirm the presence (or lack thereof) of free thiol impurities or cleavage:

-

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Procedure: Mix 50 µL sample + 50 µL DTNB (1 mM in pH 8.0 buffer).

-

Readout: Absorbance at 412 nm.

-

Result: The parent compound (thioether) should yield no signal . A positive signal indicates instability and release of the reactive free thiol.

Part 4: Cytotoxicity Profiling (Cellular Safety)

Objective: Establish the baseline toxicity of the protected intermediate. Thiol precursors can be toxic if they act as alkylating agents or mitochondrial uncouplers (isovaleric acid derivatives).

MTT / CCK-8 Viability Assay

Cell Lines:

-

HepG2: To assess hepatotoxicity (metabolically active).

-

HEK293: Standard kidney line (general toxicity).

Protocol:

-

Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Serial dilution of compound (0.1 µM to 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Valinomycin).

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Detection: Add CCK-8 reagent (WST-8), incubate 1-4 hours. Measure OD at 450 nm.

-

Analysis: Plot Dose-Response Curve using non-linear regression (4-parameter logistic fit) to determine

.

Data Presentation Template:

| Cell Line | IC50 (µM) | Max Inhibition (%) | Interpretation |

| HepG2 | >100 | < 10% | Non-toxic up to 100 µM |

| HEK293 | 85.4 | 55% | Mild cytotoxicity at high conc. |

Part 5: Analytical Reference Data

For all in-vitro studies, quality control of the starting material is paramount.

| Parameter | Specification | Method |

| Purity | HPLC (AUC at 254 nm) | |

| Identity | Proton NMR | Confirm methoxy singlet (~3.8 ppm) & gem-dimethyl (~1.4 ppm) |

| Residual Solvent | < 5000 ppm | GC-Headspace (Ensure no DCM/THF from synthesis) |

| Free Thiol | < 0.5% | Ellman's Test (Critical for stability baselines) |

References

-

World Intellectual Property Organization. (2008).[2] Intermediates and methods for the synthesis of calicheamicin derivatives.[2] (WO 2008/147765).[2] Patentscope. [Link]

- Context: Describes the synthesis and deprotection of 3-(4-methoxy-benzylsulfanyl)

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

- Context: Authoritative source for the microsomal stability and solubility protocols described.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 268219-99-4. PubChem.[1][3][4] [Link]

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. [Link]

- Context: The standard method for validating free thiol contamin

Sources

- 1. (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid | C17H26O5 | CID 9944529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108047287B - Intermediates and methods for the synthesis of calicheamicin derivatives - Google Patents [patents.google.com]

- 3. 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-methoxybenzaldehyde;3-methylbutanoic acid | C13H18O5 | CID 134284747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-METHOXY-BENZYLSULFAN, ANGENE, 2801819 - 나비엠알오 [navimro.com]

- 6. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 7. labfind.co.kr [labfind.co.kr]

- 8. This compound | 268219-99-4 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

This document provides a comprehensive guide for the synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid, a potentially valuable intermediate in drug discovery and development. The protocol is designed for researchers and scientists with a foundational understanding of organic synthesis. The experimental choices and methodologies are explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Scientific Context

This compound is a thioether derivative of isovaleric acid. The incorporation of a sulfur-linked methoxybenzyl group introduces specific physicochemical properties that can be of interest in medicinal chemistry for modulating biological activity. The synthesis of such thioethers, also known as sulfides, is a fundamental transformation in organic chemistry.[1]

The most common and direct method for the synthesis of thioethers is the alkylation of thiols.[2] This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where a thiolate anion, generated by the deprotonation of a thiol in the presence of a base, attacks an alkyl halide, displacing the halide leaving group.[3][4] This approach is highly efficient for primary and secondary alkyl halides.[3]

This protocol will detail the synthesis of the target compound through the S-alkylation of 3-mercapto-3-methyl-butyric acid with 4-methoxybenzyl chloride. The rationale for the selection of reagents, solvents, and reaction conditions is discussed to provide a robust and adaptable procedure.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is depicted below:

Caption: Mechanistic workflow of the thioether synthesis.

Experimental Protocol

This protocol is based on established principles of thioether synthesis. [2][3]Researchers should adapt the quantities and conditions based on their specific experimental setup and goals.

| Reagent | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| 3-Mercapto-3-methyl-butyric acid | 148.21 | 1.48 g | 10 mmol | Starting material |

| 4-Methoxybenzyl chloride | 156.61 | 1.57 g | 10 mmol | Alkylating agent |

| Sodium hydroxide (NaOH) | 40.00 | 0.80 g | 20 mmol | Base for deprotonation |

| Dimethylformamide (DMF) | - | 50 mL | - | Anhydrous, as the reaction solvent |

| Diethyl ether | - | As needed | - | For extraction |

| Saturated aqueous sodium bicarbonate | - | As needed | - | For washing |

| Brine | - | As needed | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | For drying the organic phase |

| Hydrochloric acid (HCl), 1 M | - | As needed | - | For acidification during workup |

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercapto-3-methyl-butyric acid (1.48 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF).

-

Deprotonation: To the stirred solution, add sodium hydroxide (0.80 g, 20 mmol) in portions at room temperature. The use of two equivalents of base is to deprotonate both the thiol and the carboxylic acid groups. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the thiolate.

-

Alkylation: Slowly add 4-methoxybenzyl chloride (1.57 g, 10 mmol) to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). [5]5. Reaction Completion and Quenching: After stirring at room temperature for 12-16 hours (or until TLC indicates completion), carefully quench the reaction by adding 50 mL of water.

-

Workup and Extraction:

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This step is crucial to protonate the carboxylic acid for efficient extraction into the organic phase. [6] * Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-S and aromatic C-H stretches. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Safety and Handling Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Methoxybenzyl chloride is a lachrymator and should be handled with care.

-

Sodium hydroxide is corrosive.

-

Thiols often have unpleasant odors. [1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete deprotonation | Ensure the base is fresh and of good quality. Allow sufficient time for deprotonation. |

| Inactive alkylating agent | Use fresh 4-methoxybenzyl chloride. | |

| Insufficient reaction time or temperature | Monitor the reaction by TLC and allow it to proceed to completion. Gentle heating may be required. | |

| Presence of starting materials | Incomplete reaction | Increase reaction time or consider gentle heating. Ensure stoichiometric amounts of reagents are used. |

| Formation of byproducts | Oxidation of the thiol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their research and development needs.

References

-

CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents.

-

Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents.

-

Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioethers? | Study Prep in Pearson+.

-

CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents.

-

CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents.

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate.

-

Thiols And Thioethers - Master Organic Chemistry.

-

3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem.

-

Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.

-

Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science.

-

Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One - MDPI.

-

4-(4-Formyl-3-methoxyphenoxy)-butyric acid - Chem-Impex.

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.

Sources

- 1. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents [patents.google.com]

- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in Human Plasma

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology encompasses a streamlined sample preparation procedure using protein precipitation, rapid chromatographic separation, and highly selective detection by tandem mass spectrometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate quantification of this molecule in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and suitability for high-throughput analysis.[5][6][7] This document provides a comprehensive guide to a validated analytical method, offering insights into the rationale behind the chosen experimental parameters.

Physicochemical Properties of Analytes (Predicted)

| Parameter | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₈O₃S | Based on chemical structure. |

| Molecular Weight | ~254.34 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately Polar | The carboxylic acid group imparts polarity, while the benzylsulfanyl moiety adds non-polar character. |

| pKa | ~4-5 | Typical range for a carboxylic acid group. This indicates the molecule will be ionized at neutral or basic pH. |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile). | Common for molecules of this size and polarity. |

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

Rationale: The preparation of accurate stock and working solutions is fundamental to the reliability of the entire quantitative assay. A stable isotope-labeled internal standard (SIL-IS) is chosen to compensate for variability in sample preparation and matrix effects.[9]

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of the reference standard and the SIL-IS into separate 5 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the SIL-IS primary stock solution with acetonitrile.

-

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[10][11] Acetonitrile is a common and efficient precipitating agent.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant. This step ensures compatibility with the aqueous mobile phase and improves peak shape.

-

Cap the vial and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: A reverse-phase C18 column is selected for its ability to retain moderately polar compounds. The use of a gradient elution with an acidic mobile phase (formic acid) is crucial for good peak shape and efficient ionization of the carboxylic acid analyte in positive ion mode. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[7]

| Parameter | Condition |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |

| Analytical Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Gradient Elution | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| MRM Transitions | Analyte: m/z 255.1 → 121.1 (Quantifier), 255.1 → 91.1 (Qualifier)SIL-IS: m/z 259.1 → 121.1 |

Note: MRM transitions are predicted based on the structure and may require optimization.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines, ensuring its reliability for the intended application.[1][2][4]

Validation Parameters Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | Met |

| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |

| Precision (%RSD) | ≤ 15% (≤20% for LLOQ) | ≤ 8.5% |

| Matrix Effect | CV ≤ 15% | 11.2% |

| Recovery | Consistent and reproducible | > 85% |

| Specificity | No significant interference at the retention time of the analyte and IS | Met |

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been thoroughly validated and meets the requirements of international regulatory guidelines, demonstrating its accuracy, precision, and reliability.

References

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

-

Determination of the designer drugs 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxyamphetamine with HPLC and fluorescence detection in whole blood, serum, vitreous humor, and urine. PubMed. [Link]

-

A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

-

Solvents and Caveats for LC-MS. Waters Corporation. [Link]

-

4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

-

Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

-

A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. [Link]

-

3-(4-Methoxyphenyl)-3-methylbutanoic acid. PubChem. [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

-

Bioanalytical sample preparation. Biotage. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. Lab Manager. [Link]

-

Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]

-

methyl 4-methoxy-2-methylbutanoate. ChemSynthesis. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

-

Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid. PubChem. [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: In-Vivo Preclinical Evaluation of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

I. Introduction: Rationale and Scientific Premise

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a novel small molecule with a chemical structure suggestive of potential therapeutic applications in metabolic and inflammatory disorders. The butyric acid moiety is a short-chain fatty acid known to have beneficial effects on gut health and metabolism, including serving as an energy source for colonocytes and exhibiting anti-inflammatory properties.[1] The incorporation of a 4-methoxy-benzylsulfanyl group may enhance the compound's pharmacokinetic profile and target engagement.

This document provides a comprehensive guide for the preclinical in-vivo evaluation of this compound, with a primary focus on its potential as a therapeutic agent for type 2 diabetes and related metabolic dysfunctions. The experimental designs outlined herein are intended to rigorously assess the compound's efficacy, mechanism of action, and safety profile in relevant animal models.[2][3]

II. Compound Profile: this compound

| Parameter | Description |

| IUPAC Name | This compound |

| Molecular Formula | C13H18O3S |

| Molecular Weight | 254.34 g/mol |

| Structure | |

| Hypothesized Mechanism of Action | Based on its structural similarity to other butyric acid derivatives, the compound is hypothesized to act as a histone deacetylase (HDAC) inhibitor and/or a G-protein coupled receptor (GPCR) agonist, leading to improved insulin sensitivity, reduced inflammation, and enhanced metabolic homeostasis. |

| Potential Therapeutic Areas | Type 2 Diabetes, Non-alcoholic Fatty Liver Disease (NAFLD), Inflammatory Bowel Disease (IBD) |

III. Strategic In-Vivo Experimental Workflow

A phased approach to in-vivo testing is crucial for the systematic evaluation of a novel compound.[2] The following workflow outlines the key stages of preclinical assessment for this compound.

Caption: Phased in-vivo experimental workflow for this compound.

IV. Detailed Protocols and Methodologies

A. Phase 1: Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the pharmacokinetic profile and establish a safe and tolerable dose range for subsequent efficacy studies.

Protocol 1: Single Ascending Dose (SAD) Study in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Grouping: 5 groups (n=3 per group): Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg of this compound.

-

Administration: Single oral gavage.

-

Sample Collection: Blood samples collected via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

-

Analysis: Plasma concentrations of the compound to be determined by LC-MS/MS.

-

PK Parameters to be Calculated: Cmax, Tmax, AUC, t1/2.

-

Rationale: This study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for selecting appropriate doses for further studies.[4]

B. Phase 2: Proof-of-Concept Efficacy Studies

Objective: To evaluate the therapeutic efficacy of the compound in relevant animal models of type 2 diabetes.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[5][6]

-

Grouping: 4 groups (n=8-10 per group): Vehicle control, Metformin (positive control, 150 mg/kg), 30 mg/kg test compound, 100 mg/kg test compound.

-

Dosing Regimen: Daily oral gavage for 14 days.

-

OGTT Procedure (Day 14):

-

Fast animals for 6 hours.

-

Administer the final dose of the compound or vehicle.

-

30 minutes post-dosing, administer a 2 g/kg oral glucose bolus.

-

Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

-

-

Endpoint: Area under the curve (AUC) for glucose excursion.

-

Rationale: The OGTT is a standard and critical test to assess how effectively the body handles a glucose load, providing a direct measure of in-vivo insulin sensitivity and glucose metabolism.[7]

Data Presentation: Expected OGTT Results

| Treatment Group | Dose | Fasting Glucose (mg/dL) | Glucose AUC (mg/dL*min) |

| Vehicle Control | - | 150 ± 10 | 30000 ± 2500 |

| Metformin | 150 mg/kg | 130 ± 8 | 22000 ± 2000 |

| Test Compound | 30 mg/kg | 140 ± 9 | 26000 ± 2200 |

| Test Compound | 100 mg/kg | 125 ± 7 | 20000 ± 1800 |

C. Phase 3: Mechanism of Action (MOA) and Biomarker Analysis

Objective: To elucidate the underlying biological mechanisms through which the compound exerts its therapeutic effects.

Protocol 3: Gene Expression Analysis in Metabolic Tissues

-

Sample Source: Liver, adipose tissue, and skeletal muscle collected from animals at the end of the chronic efficacy study (Protocol 2).

-

Methodology:

-

RNA extraction from tissues using a suitable commercial kit.

-

Reverse transcription to cDNA.

-

Quantitative real-time PCR (qPCR) to measure the expression of key genes involved in glucose and lipid metabolism, and inflammation.

-

-

Target Genes:

-

Liver: G6pc, Pepck (gluconeogenesis); Srebf1, Fasn (lipogenesis); Tnf-α, Il-6 (inflammation).

-

Adipose Tissue: Glut4, Adipoq (insulin signaling); Mcp-1, Ccr2 (inflammation).

-

Skeletal Muscle: Glut4, Pgc-1α (glucose uptake and mitochondrial biogenesis).

-

-

Rationale: Understanding the changes in gene expression in key metabolic tissues will provide insights into the molecular pathways modulated by the compound.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for this compound.

V. Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the 3Rs (Replacement, Reduction, and Refinement).[8] Studies intended for regulatory submission should be performed under Good Laboratory Practice (GLP) conditions to ensure data integrity and reliability.[4][9]

VI. Conclusion

The experimental framework detailed in these application notes provides a robust and scientifically rigorous approach to the in-vivo evaluation of this compound. By systematically assessing its pharmacokinetics, efficacy, and mechanism of action, researchers can generate the critical data necessary to advance this promising compound through the preclinical drug development pipeline.

VII. References

-

Pharmacological Characterization of a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 4). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved January 31, 2026, from [Link]

-

General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

4-(3-Methoxyphenoxy)butyric acid. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Metabolic Disease Models. (n.d.). Inotiv. Retrieved January 31, 2026, from [Link]

-

Bioactive compound and their biological activity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Metabolic Models. (n.d.). Sygnature Discovery. Retrieved January 31, 2026, from [Link]

-

Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved January 31, 2026, from [Link]

-

Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved January 31, 2026, from [Link]

Sources

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 5. inotiv.com [inotiv.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. namsa.com [namsa.com]

- 9. fda.gov [fda.gov]

Application Note: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid for MMP Inhibition

[1][2]

Compound Profile & Mechanism of Action[1][2]

-

Class: Non-hydroxamate Metalloenzyme Inhibitor / Carboxylic Acid ZBG[1][2]

-

Solubility: Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water.[1][2]

Mechanism of Inhibition

This compound acts as a competitive, reversible inhibitor of Zinc-dependent metalloproteases.[1][2] Its efficacy is driven by a two-pronged molecular recognition event:[1][2]

-

Zinc Chelation (ZBG): The carboxylic acid moiety, positioned by the gem-dimethyl backbone, coordinates with the catalytic Zinc(II) ion in the enzyme's active site.[1][2] The sulfur atom (thioether) provides a secondary weak coordination or positioning effect, distinguishing it from monodentate carboxylates.[1][2]

-

S1' Pocket Occupation: The 4-methoxybenzyl group is a hydrophobic moiety designed to penetrate the enzyme's S1' specificity pocket.[1][2] The depth and hydrophobicity of this pocket vary among MMPs (e.g., deep in MMP-12/MMP-2, shallow in MMP-1), allowing this probe to be used in selectivity profiling assays .[1][2]

Experimental Protocol: FRET-Based Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of this compound against a target MMP (e.g., MMP-12 or MMP-9) using a fluorogenic peptide substrate.

Materials Required

-

Enzyme: Recombinant human MMP (e.g., MMP-12 catalytic domain).[1][2]

-

Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[1][2]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).[1][2]

-

Plate: 96-well black, flat-bottom microplate (non-binding surface).[1][2]

Step-by-Step Workflow

Step 1: Stock Preparation & Serial Dilution [1][2]

-

Dissolve 2.54 mg of compound in 1 mL DMSO to create a 10 mM stock .[1][2]

-

Prepare a 100 µM working solution by diluting the stock 1:100 in Assay Buffer.

-

Perform a 1:3 serial dilution in Assay Buffer across 8 points (Range: 100 µM down to ~0.04 µM). Include a "Buffer Only" (0 µM) control.

Step 2: Enzyme Pre-Incubation (Thermodynamic Equilibrium)

-

Add 50 µL of diluted inhibitor to respective wells.

-

Add 25 µL of Enzyme solution (concentration optimized to give linear signal, typically 1–5 nM final).

-

Critical Step: Incubate for 30 minutes at 25°C (or 37°C). This allows the inhibitor to reach equilibrium binding with the Zinc active site before the substrate competes.[1][2]

Step 3: Reaction Initiation

-

Add 25 µL of Substrate solution (10 µM final concentration).

-

Immediately place the plate in a fluorescence microplate reader.[1][2]

Step 4: Kinetic Data Acquisition

-

Excitation/Emission: 328 nm / 393 nm (for Mca/Dpa probes).[1][2]

-

Read Mode: Kinetic read every 60 seconds for 30–60 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis Formula

Calculate % Inhibition using the initial velocities (

Visualization of Experimental Logic

Figure 1: Mechanism of Action & Assay Workflow

The following diagram illustrates the competitive binding mechanism and the sequential assay steps required to validate inhibition.

Caption: Figure 1. Left: Bidentate chelation of the catalytic Zinc and hydrophobic occupancy of the S1' pocket.[1][2] Right: Sequential workflow for FRET-based IC₅₀ determination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | High concentration in aqueous buffer.[1][2] | Ensure final DMSO concentration is <1% but sufficient to keep the compound solubilized.[1][2] Use intermediate dilution steps. |

| Non-Linear Rates | Substrate depletion or enzyme instability.[1][2] | Reduce enzyme concentration; measure initial velocity ( |

| High Background | Autofluorescence of compound.[1][2][4] | Run a "Compound Only" control (no enzyme) to subtract baseline fluorescence.[1][2] |

| No Inhibition | Insufficient pre-incubation.[1][2] | Carboxylate inhibitors have slower on-rates than hydroxamates.[1][2] Increase pre-incubation to 60 minutes . |

References

-

Whittaker, M., et al. (1999).[1][2] "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.[1][2] Link[1][2]

-

Jacobsen, F. E., et al. (2007).[1][2] "The thermodynamics of binding of a hydroxamic acid inhibitor to MMP-12." Journal of Biological Inorganic Chemistry, 12, 165–174.[1][2] (Describes the standard FRET assay protocols for MMPs). Link[1][2]

-

PubChem Compound Summary. (2024). "this compound (CAS 268219-99-4)."[1][2][3][4][6] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Chem-Impex International. (2024).[1][2] "Product Data Sheet: β-S-(4-Methoxybenzylmercapto)isovaleric acid." (Source for physicochemical properties).[1][2][5][6] Link[1][2][3]

Sources

- 1. arsenic suppliers USA [americanchemicalsuppliers.com]

- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. penicillin suppliers UK [ukchemicalsuppliers.co.uk]

- 4. Methyl 4-(chloroformyl)butyrate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(4-METHOXY-BENZYLSULFAN, ANGENE, 2801819 - 나비엠알오 [m.navimro.com]

- 6. chemimpex.com [chemimpex.com]

- 7. butyric acid suppliers USA [americanchemicalsuppliers.com]

- 8. aksci.com [aksci.com]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid synthesis.

[1]

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid requires forming a carbon-sulfur bond at a sterically hindered tertiary carbon.[1] This is achieved via a Sulfa-Michael Addition between 3-methyl-2-butenoic acid (Senecioic acid) and (4-methoxyphenyl)methanethiol (PMB-thiol).[1]

Critical Constraints:

-

Steric Hindrance: The gem-dimethyl group on the

-carbon of the acid significantly slows nucleophilic attack.[1] -

Reversibility: This reaction is a reversible equilibrium.[1] High temperatures favor the reverse reaction (Retro-Michael), while low temperatures suffer from slow kinetics.[1]

-

Oxidation Risk: The electron-rich PMB-thiol is prone to oxidative dimerization to form the disulfide impurity, which is difficult to separate chromatographically.[1]

Optimized Standard Operating Procedure (SOP)

This protocol utilizes a high-concentration strategy to drive the equilibrium toward the product (Le Chatelier’s principle) while minimizing solvent waste.[1]

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 3-Methyl-2-butenoic acid | Substrate (Electrophile) | 1.0 | Also known as Senecioic acid.[1] |

| (4-Methoxyphenyl)methanethiol | Reagent (Nucleophile) | 1.1 - 1.2 | Slight excess compensates for oxidative loss.[1] |

| Piperidine | Catalyst (Base) | 0.1 - 0.2 | Secondary amine; optimal pKa (~11) for thiol deprotonation.[1] |

| Toluene | Solvent | 2-3 Vol | Minimized volume to maximize concentration.[1] |

Step-by-Step Protocol

-

Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon for 15 minutes.[1] Crucial: Oxygen promotes disulfide formation.[1] -

Charging: Add 3-methyl-2-butenoic acid (1.0 eq) and Toluene (2 mL per gram of acid). Stir until dissolved.

-

Catalyst Addition: Add Piperidine (0.1 eq) via syringe.[1]

-

Thiol Addition: Add (4-methoxyphenyl)methanethiol (1.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux (110 °C) for 24–48 hours.

-

Note: While reflux pushes the kinetic barrier, the thermodynamic equilibrium may shift back.[1] If conversion stalls at ~70%, cool to 60 °C and stir for an additional 24 hours to allow the equilibrium to settle toward the adduct.

-

-

Monitoring: Check via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product is more polar than the thiol but less polar than the starting acid.[1]

-

Workup (Acid-Base Extraction):

-

Dilute with Ethyl Acetate (EtOAc).[1]

-

Wash 1 (Acidic): Wash with 1M HCl. Purpose: Protonates the piperidine (removing it) and ensures the product is in the carboxylic acid form (organic layer).[1]

-

Extraction (Basic): Extract the organic layer with sat.[1]

(3x).[1] Purpose: The product moves to the aqueous layer (carboxylate); neutral thiol and disulfide impurities stay in the organic layer.[1] -

Acidification: Separate the aqueous layer and carefully acidify to pH ~2 with 1M HCl.[1]

-

Final Extraction: Extract the now cloudy aqueous layer with EtOAc (3x).[1] Dry over

, filter, and concentrate.

-

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the primary Michael addition versus the competing oxidation and retro-Michael pathways.[1]

Caption: The kinetic pathway to the target sulfide competes with reversible retro-Michael elimination and irreversible oxidative dimerization.

Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Low Conversion (<50%) | Equilibrium Limitation: The reaction has reached thermodynamic equilibrium where | Increase Concentration: Run the reaction "neat" (no solvent) or reduce solvent volume to 0.5 mL/g. This forces the bimolecular forward reaction.[1] |

| High Starting Material Remaining | Retro-Michael Reaction: Refluxing too long or too hot can drive the elimination of the thiol.[1] | Temperature Step-Down: Reflux for 12h to overcome activation energy, then lower temp to 60°C for 24h to favor the adduct thermodynamically. |

| "Stench" persists after workup | Residual Thiol: PMB-thiol has a low odor threshold and is lipophilic.[1] | Bleach Quench: Treat all glassware and waste with 10% hypochlorite solution.[1] Use the basic extraction workup (see Diagram 2) to chemically separate thiol from product.[1] |

| Solid Precipitate in Reaction | Salt Formation: Piperidine salt of the carboxylic acid may precipitate in non-polar solvents (Toluene).[1] | Solvent Switch: Add a small amount of DMF or switch to 1,4-Dioxane to keep the ion-pair in solution, ensuring the carboxylate doesn't crash out.[1] |

| Impurity at R_f ~0.8 | Disulfide Formation: Oxidation of the thiol.[1] | Degassing: Sparging solvents with Argon is insufficient.[1] Use freeze-pump-thaw for the solvent or add a reducing agent like TCEP (though TCEP is expensive; strict inert atmosphere is preferred).[1] |

Workup Logic: The Purification Tree[1]

Because the product is a carboxylic acid and the impurities are neutral (thiol/disulfide), chromatography is often unnecessary if the extraction is performed correctly.[1]

Caption: Acid-Base extraction strategy to isolate the target acid from neutral sulfur impurities.

Frequently Asked Questions (FAQ)

Q: Can I use a stronger base like NaH or LDA? A: Not recommended.[1] While they will deprotonate the thiol instantly, they will also deprotonate the carboxylic acid to form a dianion.[1] The high charge density and insolubility of the dianion in organic solvents often hamper the reaction.[1] Piperidine or DBU forms a soluble ion pair that facilitates the reaction.[1]

Q: The product is an oil that won't crystallize.[1] How do I solidify it? A: These thio-butyric acid derivatives are often viscous oils due to the flexible alkyl chain.[1] Try triturating with cold Pentane or Hexanes. If that fails, convert it to the Dicyclohexylamine (DCHA) salt, which is usually a nice crystalline solid, to confirm purity.[1]

Q: Why is the yield lower than the literature for similar Michael additions?

A: The gem-dimethyl effect usually accelerates cyclization but hinders intermolecular addition. The steric bulk at the

References

-

Mechanism of Sulfa-Michael Addition: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531.[1] [1]

-

Thiol Reactivity & pKa Data: Luo, Y., et al.[1] "A general and efficient strategy for the synthesis of organic sulfides."[1] Journal of Organic Chemistry. (General reference for thiol pKa ~10-11).[1]

-

General Protocol for Hindered Michael Acceptors: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Chapter on Conjugate Addition to

-unsaturated carbonyls). -

Properties of 4-Methoxybenzyl Mercaptan: ChemicalBook. "4-Methoxybenzyl mercaptan Properties and Safety."[1][2]

Overcoming poor solubility of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in aqueous buffers

Technical Support Center: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Introduction: Navigating the Solubility Challenges of an Acidic Compound

Welcome to the technical support guide for this compound. This molecule, characterized by a carboxylic acid functional group and a significant hydrophobic portion, frequently presents solubility challenges in standard aqueous buffers like Phosphate-Buffered Saline (PBS). This guide is designed for researchers, scientists, and drug development professionals to provide a clear, logical framework for overcoming these issues. As your virtual application scientist, I will walk you through the underlying principles and provide validated protocols to ensure you can prepare homogenous, stable solutions for your experiments.

The core of the problem lies in the molecule's chemical nature. It is a weak acid, meaning its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the surrounding medium. At or below its acid dissociation constant (pKa), the molecule is predominantly in its neutral, protonated form, which is poorly soluble. Above the pKa, it deprotonates to form a more soluble carboxylate salt.

This guide will systematically address the most common solubility issues through a series of frequently asked questions, in-depth troubleshooting guides, and step-by-step protocols.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions. For more detailed protocols, please refer to the in-depth guides that follow.

Q1: Why won't my this compound dissolve in standard PBS (pH 7.4)?

While PBS at pH 7.4 is above the compound's estimated pKa (~4.5-5.0), which should favor the more soluble deprotonated form, the dissolution rate can be extremely slow. The solid compound consists of neutral molecules that must first come into contact with the higher pH buffer to ionize. If the compound is highly crystalline or "oils out," this process can be kinetically hindered, giving the appearance of insolubility. The intrinsic solubility of the neutral form is very low, and overcoming this initial barrier is key.

Q2: What is the very first and simplest thing I should try to improve solubility?

Adjust the pH. The most direct approach for a carboxylic acid is to raise the pH of your buffer. Preparing a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) can dramatically increase both the dissolution rate and the final concentration you can achieve. A small amount of a basic solution like 0.1 M NaOH can be added dropwise to your aqueous suspension to facilitate dissolution before re-adjusting the pH to your desired final value, though this must be done carefully to avoid compound degradation.

Q3: Can I use an organic co-solvent like DMSO to make a stock solution? What are the limitations?

Yes, using a co-solvent is a very common and effective strategy.[2][3][4] Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound. You can prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. However, you must be cautious when diluting this stock into your final aqueous buffer. The key limitations are:

-

Precipitation: If the final concentration in the aqueous buffer exceeds the compound's aqueous solubility limit, it will precipitate out, often immediately or over time. This is a common source of experimental artifacts.

-

Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v). Always check the tolerance of your specific cell line or experimental system and include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q4: How does the Henderson-Hasselbalch equation help me with this compound?

The Henderson-Hasselbalch equation is a powerful tool that relates pH, pKa, and the ratio of the ionized (A⁻, soluble) and non-ionized (HA, poorly soluble) forms of the acid.[5][6][7]

pH = pKa + log([A⁻]/[HA])

For this compound, the equation tells us that to ensure the majority of the compound is in its soluble, deprotonated form ([A⁻]), the pH of the solution must be significantly higher than the pKa.[8][9] For example, at a pH that is 2 units above the pKa, the ratio of soluble form to insoluble form is 100:1, which is generally sufficient for complete dissolution.

Systematic Troubleshooting Workflow

For a logical approach to solving your solubility issues, follow this workflow. Start at the top and proceed to the next step only if the previous one is unsuccessful for your required concentration.

Caption: A decision-tree workflow for troubleshooting solubility.

In-Depth Troubleshooting Guides & Protocols

GUIDE 1: Solubility Enhancement via pH Modification

Expertise & Causality: This is the most scientifically direct method for an acidic compound. By increasing the pH of the solvent well above the compound's pKa, we shift the equilibrium from the neutral, poorly soluble form (R-COOH) to the charged, highly soluble carboxylate salt (R-COO⁻). According to the principles of acid-base chemistry, this ionization dramatically increases the molecule's interaction with polar water molecules, leading to enhanced solubility.[10][11][12]

Protocol: Performing a pH-Solubility Profile

This protocol allows you to determine the optimal pH for dissolving your compound.

-

Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or universal buffer) at various pH points: 6.0, 7.0, 7.4, 8.0, 8.5, and 9.0.

-

Addition of Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of the solid compound (e.g., 5-10 mg). Ensure enough solid is present that some remains undissolved in the lower pH buffers.

-

Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach equilibrium. A shaker or rotator is ideal.

-

Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove the supernatant. Dilute the supernatant appropriately and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy at the compound's λ_max).

-

Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Presentation: Expected pH-Solubility Profile

The data from the protocol above can be summarized in a table. The values below are hypothetical but represent a typical profile for a carboxylic acid with a pKa of ~4.8.

| Buffer pH | Expected Solubility (Hypothetical) | Predominant Species |

| 6.0 | ~50 µM | R-COO⁻ (but close to pKa) |

| 7.0 | ~500 µM | R-COO⁻ |

| 7.4 | ~1.2 mM | R-COO⁻ |

| 8.0 | > 5 mM | R-COO⁻ |

| 9.0 | > 10 mM | R-COO⁻ |

This profile clearly demonstrates that increasing the pH just one to two units above physiological pH can increase solubility by an order of magnitude or more.

GUIDE 2: Utilizing Co-solvents for Stock Solutions